molecular formula C19H19N3O5S2 B2739265 (Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-88-5

(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2739265
CAS RN: 865198-88-5
M. Wt: 433.5
InChI Key: JWPARFFZOAMBIF-VZCXRCSSSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains a benzoyl group (3,4-dimethylbenzoyl) and a sulfamoyl group, which are attached to the benzo[d]thiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole ring, a sulfamoyl group, and a 3,4-dimethylbenzoyl group. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the sulfamoyl and benzoyl groups. For example, the sulfamoyl group could potentially undergo hydrolysis or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl group could increase its water solubility, while the benzoyl group could increase its lipophilicity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The exact mechanism of action would need to be determined through further studies .

Safety and Hazards

The safety and hazards of this compound would need to be determined through toxicity studies. As a general rule, care should be taken when handling any new chemical compound until its safety profile has been established .

Future Directions

Future research on this compound could focus on elucidating its chemical and biological properties. For example, studies could be conducted to determine its reactivity, stability, and potential biological activity .

properties

IUPAC Name

methyl 2-[2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-11-4-5-13(8-12(11)2)18(24)21-19-22(10-17(23)27-3)15-7-6-14(29(20,25)26)9-16(15)28-19/h4-9H,10H2,1-3H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPARFFZOAMBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((3,4-dimethylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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